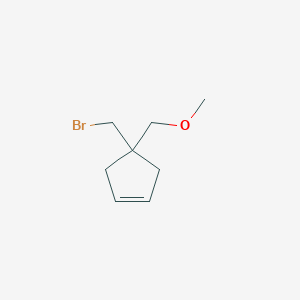

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Although there is no direct synthesis information available for 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene in the literature, similar compounds have been synthesized through various methods, including palladium-catalyzed reactions and bromination-mediated regioselective preparations. For instance, the palladium-catalyzed synthesis involves oxidative cyclization and methoxycarbonylation of 4-yn-1-ols to produce related cyclic compounds (Gabriele et al., 2000). Another approach includes the bromination-mediated regioselective preparation of fullerene derivatives, hinting at methods that could potentially be adapted for synthesizing 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene (Jianxin Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene, including cyclohexene derivatives, has been elucidated using X-ray crystallography, revealing intricate details about their crystal and molecular structures. For example, studies have shown that these compounds can exhibit disorder in their molecular structure and are capable of forming stable crystal packing through weak intermolecular interactions (M. Kaur et al., 2012).

Chemical Reactions and Properties

The compound's reactivity patterns can be inferred from related research, which explores the reactivity of cyclopentadienyl-type compounds and their derivatives under various conditions. These studies demonstrate the compounds' ability to undergo cycloaddition reactions, highlighting their potential as versatile intermediates in organic synthesis (Albert T. Bottini et al., 1978).

Applications De Recherche Scientifique

Stereoinduction in Organic Synthesis

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene and its derivatives are utilized as stereoinducing agents in the synthesis of enantiopure 2-cyclopentenones. These compounds serve as exceptional building blocks for synthesizing biologically active and natural compounds due to their traceless stereoinduction ability, which confers 1,2- and 1,4-stereocontrol with high selectivity. This feature is crucial for synthesizing complex molecular structures like TEI-9826, guaianes, and pseudoguaianolides (Arisetti & Reiser, 2015).

Bromination in Organic Chemistry

The compound is also significant in the regio- and chemoselective bromination of cyclopentenones. The bromination conditions can vary to introduce bromine atoms at different positions, crucial for synthesizing bromo-substituted 2-cyclopenten-1-ones. These brominated intermediates are valuable synthons in organic synthesis, contributing to the development of diverse biologically and chemically significant molecules (Shirinian et al., 2012).

Molecular Electronics

Moreover, the derivatives of this compound, like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, are pivotal as building blocks for molecular wires in the field of molecular electronics. They are utilized in synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, fundamental components of molecular electronic devices (Stuhr-Hansen et al., 2005).

Propriétés

IUPAC Name |

4-(bromomethyl)-4-(methoxymethyl)cyclopentene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-3H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLCBKXVWPZMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC=CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)

![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)

![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)